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molecular formula C8H5F2NO4 B1405394 5-Difluoromethoxy-2-nitrobenzaldehyde CAS No. 1263299-71-3

5-Difluoromethoxy-2-nitrobenzaldehyde

Cat. No. B1405394
M. Wt: 217.13 g/mol
InChI Key: XVBUIHREGSKCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680120B2

Procedure details

To a solution of 5-hydroxy-2-nitrobenzaldehyde (500 mg) in N,N-dimethylformamide (4.3 mL) were added sodium chlorodifluoroacetate (456 mg), sodium hydroxide (120 mg) and water (0.060 mL) at room temperature, and the mixture was stirred at 125° C. for one hour. The reaction mixture was cooled to room temperature, diluted with water and then extracted with ethyl acetate. The organic layer was washed successively with water and saturated saline, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (240 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].Cl[C:14]([F:19])([F:18])C([O-])=O.[Na+].[OH-].[Na+]>CN(C)C=O.O>[F:18][CH:14]([F:19])[O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
456 mg
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
120 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.3 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.06 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 125° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC=1C=CC(=C(C=O)C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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